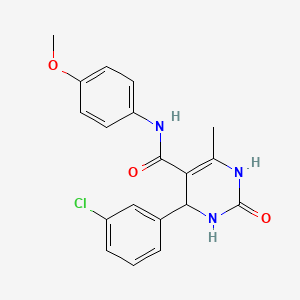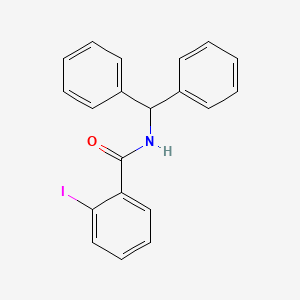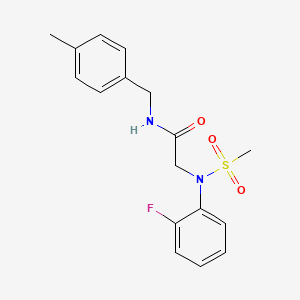![molecular formula C17H17F2N3O B5157989 N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a small molecule that belongs to the class of indazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide involves the inhibition of specific molecular pathways that are involved in the growth and survival of cancer cells, the reduction of oxidative stress and inflammation, and the protection of neurons from damage. This compound has been shown to target specific proteins and enzymes that play a critical role in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, it reduces oxidative stress and inflammation, which are major contributors to neuronal damage. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide. One direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide involves the reaction of 3,5-difluoroaniline with 2-bromo-3-buten-1-ol in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction using a palladium catalyst to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific molecular pathways. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and this compound has been studied for its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c1-2-4-17(23)21-15-5-3-6-16-14(15)10-20-22(16)13-8-11(18)7-12(19)9-13/h2,7-10,15H,1,3-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFRTVHXIXPKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCC2=C1C=NN2C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)
![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)


![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)

![N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)